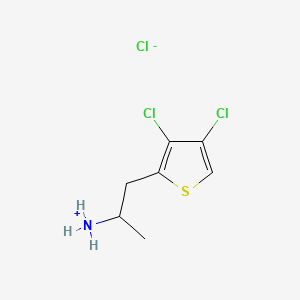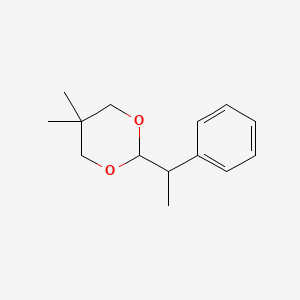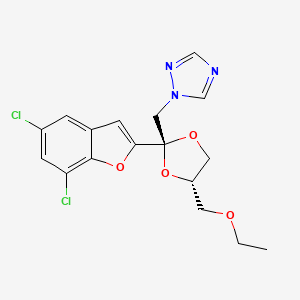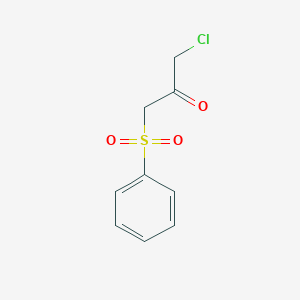
4(3H)-Pyridinethione, 6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyridinethione, 6-methyl- is a heterocyclic compound with a sulfur atom incorporated into the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyridinethione, 6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 4(3H)-Pyridinethione, 6-methyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and quantity.
化学反应分析
Types of Reactions: 4(3H)-Pyridinethione, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
科学研究应用
4(3H)-Pyridinethione, 6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 4(3H)-Pyridinethione, 6-methyl- involves its interaction with molecular targets such as enzymes or proteins. The sulfur atom in the thione group can form strong bonds with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
2-Aminopyrimidin-4(3H)-one: This compound shares a similar pyridine ring structure but with different functional groups.
Pyrimidopyrimidines: These compounds have two fused pyrimidine rings and exhibit different chemical properties and biological activities.
Uniqueness: 4(3H)-Pyridinethione, 6-methyl- is unique due to its sulfur-containing thione group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C6H7NS |
|---|---|
分子量 |
125.19 g/mol |
IUPAC 名称 |
6-methyl-3H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h3-4H,2H2,1H3 |
InChI 键 |
RSOIPRXCCIOQPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)

![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)










![4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)
